molecular formula C13H12N2O4 B8786805 Ethyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate CAS No. 218944-44-6

Ethyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B8786805
CAS RN: 218944-44-6
M. Wt: 260.24 g/mol
InChI Key: KTVFFGXFVSYVCC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
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properties

CAS RN

218944-44-6

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

ethyl 1-(4-nitrophenyl)pyrrole-2-carboxylate

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(16)12-4-3-9-14(12)10-5-7-11(8-6-10)15(17)18/h3-9H,2H2,1H3

InChI Key

KTVFFGXFVSYVCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.9 g (7.2 mmol) of the methyl ester of pyrrole-2-carboxylic acid (prepared in a standard fashion by the esterification of commercial pyrrole-2-carboxylic acid) diluted with 10 ml of dry DMF is added dropwise at 0° C., under an inert atmosphere, to a suspension of 0.3 g (7.4 mmol) of NaH at 60% in 15 ml of dry DMF. After agitation for one hour at 23° C., a solution of 1.01 g (7.2 mmol) of 4-fluoronitrobenzene in 10 ml of dry DMF is added dropwise. The reaction mixture is then heated for 3 hours at 80° C. After the reaction medium has returned to 23° C., it is poured into 100 ml of an ice+water mixture and finally diluted with 200 ml of ethyl acetate. After decantation, the organic phase is washed with 3 times 100 ml of water followed by 100 ml of salt water. The organic solution is dried over magnesium sulphate, filtered and concentrated under vacuum. The evaporation residue is purified on a silica column (eluant: heptane/ethyl acetate: 9/1). The pure fractions are collected and evaporated under vacuum in order to produce a pale yellow powder with a yield of 49%.
[Compound]
Name
methyl ester
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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